An In-depth Technical Guide to 2,2'-Bithiophene-5-boronic acid pinacol ester: Properties and Applications
An In-depth Technical Guide to 2,2'-Bithiophene-5-boronic acid pinacol ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2'-Bithiophene-5-boronic acid pinacol ester. This versatile building block is of significant interest in the fields of materials science and medicinal chemistry, primarily for the construction of conjugated oligothiophenes and other complex organic molecules through cross-coupling reactions.
Chemical and Physical Properties
2,2'-Bithiophene-5-boronic acid pinacol ester is a stable, crystalline solid at room temperature. Its structure features a bithiophene core functionalized with a pinacol boronic ester group at the 5-position, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-([2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1][2] |
| Synonyms | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene | [1][3] |
| CAS Number | 479719-88-5 | [1][2] |
| Molecular Formula | C₁₄H₁₇BO₂S₂ | [1][2] |
| Molecular Weight | 292.22 g/mol | [1][2] |
| Appearance | Colorless to yellow or green solid/semi-solid | [4] |
| Melting Point | 35.5-38.0 °C | [1] |
| Refractive Index (n20/D) | 1.5900 (lit.) | [1] |
| InChI Key | HPOQARMSOPOZMW-UHFFFAOYSA-N | [1] |
| SMILES | CC1(C)OB(OC1(C)C)c2ccc(s2)-c3cccs3 | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 2,2'-Bithiophene-5-boronic acid pinacol ester. Below are the key spectral data for this compound.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (Predicted) | δ (ppm) in CDCl₃: ~7.5 (d, J ≈ 3.8 Hz, 1H, thiophene-H), ~7.3 (d, J ≈ 3.8 Hz, 1H, thiophene-H), ~7.25 (dd, J ≈ 5.1, 1.1 Hz, 1H, thiophene-H), ~7.2 (d, J ≈ 3.6 Hz, 1H, thiophene-H), ~7.05 (dd, J ≈ 5.1, 3.6 Hz, 1H, thiophene-H), 1.35 (s, 12H, pinacol-CH₃) |
| ¹³C NMR (Predicted) | δ (ppm) in CDCl₃: ~145, ~140, ~138, ~128, ~126, ~125, ~124, ~123, 84.5 (pinacol C-O), 25.0 (pinacol-CH₃). Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation. |
| FT-IR | Major peaks (cm⁻¹): ~3100 (C-H aromatic stretch), ~2980 (C-H aliphatic stretch), ~1460 (C=C aromatic stretch), ~1360 (B-O stretch), ~1140 (C-O stretch), ~840 (C-H out-of-plane bend). |
| Mass Spectrometry | Expected [M]⁺ at m/z = 292.06. |
Note: Predicted NMR data is based on spectral information for structurally similar compounds.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2,2'-Bithiophene-5-boronic acid pinacol ester and its application in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis via Miyaura Borylation
The most common method for synthesizing aryl boronic esters is the Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.
Protocol:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2,2'-bithiophene (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
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Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask.
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Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2,2'-Bithiophene-5-boronic acid pinacol ester as a solid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner for the synthesis of more complex molecules, such as oligothiophenes, which are valuable in organic electronics.
Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 2,2'-Bithiophene-5-boronic acid pinacol ester (1.1 eq) and the desired aryl halide (e.g., a substituted bromobenzene, 1.0 eq) in a suitable solvent such as toluene or dimethylformamide (DMF).
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Reagent Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq). Degas the mixture by bubbling with an inert gas for 15-30 minutes.
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Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), to the mixture under a positive pressure of inert gas.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Reactivity and Applications
The primary utility of 2,2'-Bithiophene-5-boronic acid pinacol ester stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
As detailed in the experimental section, this is the most common application. The C-B bond of the pinacol boronic ester is readily transmetalated to a palladium(II) center, which then undergoes reductive elimination with an organic halide to form a new C-C bond. This reaction is highly efficient for creating biaryl and oligo-aryl structures, particularly for the synthesis of conjugated polymers and small molecules for organic electronics.
Other Cross-Coupling Reactions
While less common, this compound can potentially be used in other cross-coupling reactions, such as the Chan-Lam coupling for the formation of C-N or C-O bonds, although this application is less documented for this specific substrate.
Signaling Pathways
There is currently no evidence in the scientific literature to suggest that 2,2'-Bithiophene-5-boronic acid pinacol ester is directly involved in any biological signaling pathways. Its application in the life sciences is primarily as a synthetic intermediate for the construction of larger, biologically active molecules or functional materials for biomedical applications.
Conclusion
2,2'-Bithiophene-5-boronic acid pinacol ester is a valuable and versatile building block in modern organic synthesis. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the synthesis of a wide range of functional organic materials and complex molecules. The protocols and data provided in this guide serve as a comprehensive resource for researchers and scientists working with this important compound.
